molecular formula C48H63N5O9 B611689 Vinglycinate CAS No. 865-24-7

Vinglycinate

Cat. No. B611689
CAS RN: 865-24-7
M. Wt: 854 g/mol
InChI Key: YNSIUGHLISOIRQ-XGNYHKEJSA-N
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Description

Vinglycinate is a biochemical.

Scientific Research Applications

1. Application in Carbon Dioxide Capture

Aqueous potassium glycinate (KGly), closely related to vinglycinate, has been studied for its suitability in post-combustion carbon dioxide (CO2) capture in a pilot plant. Despite faster kinetics in an unloaded state, KGly showed no significant enhancements in plant operation compared to sodium glycinate (NaGly). The process faced challenges with KGly regeneration, leading to slow CO2 absorption rates and high energy demands (Rabensteiner et al., 2015).

2. Glycoside Library Construction

Vinglycinate derivatives have been used in the construction of glycoside libraries. Specifically, glycosyltransferase VinC was employed to create libraries using dTDP-vicenisamine and structurally diverse unnatural aglycons, resulting in new vicenisaminides. This research reveals the flexibility and potential of vinglycinate derivatives in glycoside construction (Minami et al., 2005).

3. Chromium(III) Glycinate in Diabetic Models

Chromium(III) glycinate (CrGly), a compound structurally similar to vinglycinate, was evaluated for its hypoglycemic potential in diabetic rats. The study found that CrGly significantly decreased blood glucose and cholesterol levels, demonstrating its therapeutic potential in managing hyperglycemia (Król et al., 2019).

4. Suitability in Biodiesel Production

Research on the application of waste eggshell, which involves glycinate compounds, indicates its potential as a solid catalyst in biodiesel synthesis. This highlights the role of glycinate-based compounds, like vinglycinate, in environmentally friendly and cost-effective energy production methods (Wei et al., 2009).

5. GlycoTorch Vina for Glycosaminoglycan Study

GlycoTorch Vina (GTV), a molecular docking tool, has been developed for studying glycosaminoglycans (GAGs), which are related to glycinate compounds like vinglycinate. GTV provides insights into the complex interactions and properties of GAGs, which can be applied to understand the behavior of similar compounds (Boittier et al., 2020).

6. Potential in Ionic Liquid Reuse

Research on the reuse of cholinium glycinate, an ionic liquid similar to vinglycinate, in waste vegetable delignification, underscores the compound's potential in sustainable chemical processes. This study shows the environmental and economic benefits of utilizing such compounds in industrial applications (Outeiriño et al., 2021).

7. Bio-Based Strategies for Glycosaminoglycans

Vinglycinate derivatives can be relevant in the production of glycosaminoglycans (GAGs) and their oligosaccharides, important in various clinical applications. Bio-based strategies, including enzymatic methods and synthetic biology, offer promising avenues for producing GAGs in a controlled and sustainable manner (Kang et al., 2018).

8. Computational Analysis of Glycinate Complexes

A study on tert-butylammonium N-acetylglycinate monohydrate, a compound related to vinglycinate, used computational and experimental approaches to analyze its molecular and electronic properties. This research contributes to understanding the behavior of glycinate-based compounds in various applications (Senthilkumar et al., 2020).

properties

CAS RN

865-24-7

Product Name

Vinglycinate

Molecular Formula

C48H63N5O9

Molecular Weight

854 g/mol

IUPAC Name

methyl (1R,9R,10S,11R,12R,19R)-11-[2-(dimethylamino)acetyl]oxy-12-ethyl-4-[(13S,15R,17S)-17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate

InChI

InChI=1S/C48H63N5O9/c1-9-44(57)24-29-25-47(42(55)60-7,38-31(16-20-52(26-29)28-44)30-14-11-12-15-34(30)49-38)33-22-32-35(23-36(33)59-6)51(5)40-46(32)18-21-53-19-13-17-45(10-2,39(46)53)41(48(40,58)43(56)61-8)62-37(54)27-50(3)4/h11-15,17,22-23,29,39-41,49,57-58H,9-10,16,18-21,24-28H2,1-8H3/t29-,39-,40+,41+,44-,45+,46+,47-,48-/m0/s1

InChI Key

YNSIUGHLISOIRQ-XGNYHKEJSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)CN(C)C)CC)OC)C(=O)OC)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Vinglycinate;  Vinglicinato;  Vinglycinatum

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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